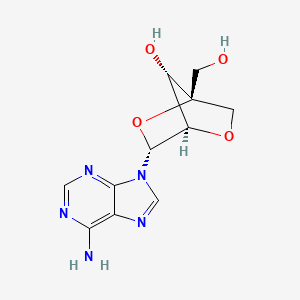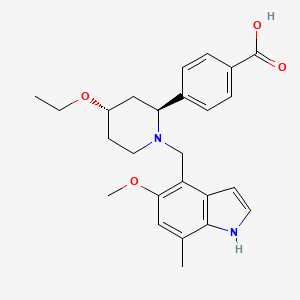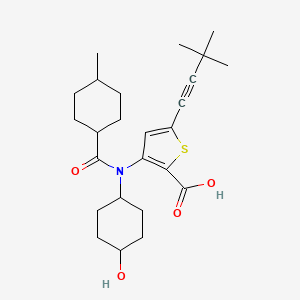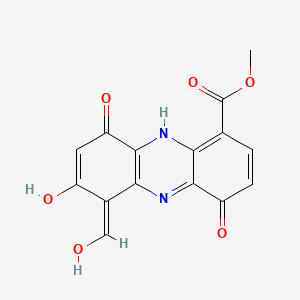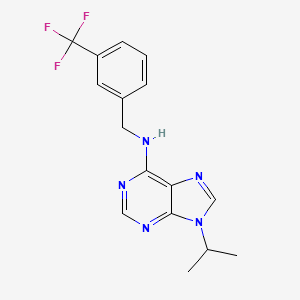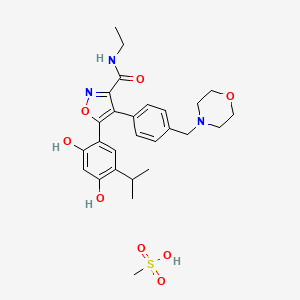
Luminespib mesylate anhydrous
Übersicht
Beschreibung
Luminespib mesylate anhydrous has antineoplastic activity.
Wissenschaftliche Forschungsanwendungen
Luminespib in Cancer Therapy
Non-Small Cell Lung Cancer (NSCLC) Treatment : Luminespib, combined with pemetrexed, has been tested for safety and tolerability in patients with metastatic non-squamous NSCLC. This combination demonstrated clinical activity, but tolerability was limited due to ocular toxicity (Noor et al., 2019).
Heat-Activated Nanomedicine Formulation : A study on luminespib's reformulation using thermosensitive liposomes aimed to improve tumor delivery efficiency and limit side effects. The research found synergistic activity of luminespib with standard cancer drugs, highlighting its potential in lung cancer treatment (Epp-Ducharme et al., 2021).
Nanoformulation for Cancer Therapy : Luminespib has been encapsulated in bovine serum albumin nanoparticles for controlled delivery in pancreatic and breast cancer therapy, offering a novel approach for luminespib-based treatments (Rochani et al., 2020).
Activity Against EGFR Exon 20 Insertions in NSCLC : A phase II trial indicated that luminespib may be an active therapy for advanced NSCLC patients with EGFR exon 20 insertions. The study noted common luminespib-related toxicities, emphasizing the need for further study of Hsp90 inhibitors (Piotrowska et al., 2018).
Drug Delivery and Other Applications
Mitochondrial Targeting for Drug Delivery : Research on luminespib's delivery and release in mitochondria using cleavable linkers demonstrates its potential in the development of therapeutics and chemical probes (Lei & Kelley, 2017).
Impact on Vascular Smooth Muscle Cells : A study investigating AUY922, a heat shock protein 90 inhibitor, showed its effects on inhibiting the migration and proliferation of vascular smooth muscle cells, suggesting potential applications in treating atherosclerosis and restenosis (Kim et al., 2020).
Eigenschaften
CAS-Nummer |
1051919-21-1 |
|---|---|
Produktname |
Luminespib mesylate anhydrous |
Molekularformel |
C27H35N3O8S |
Molekulargewicht |
561.65 |
IUPAC-Name |
3-Isoxazolecarboxamide, 5-(2,4-dihydroxy-5-(1-methylethyl)phenyl)-N-ethyl-4-(4-(4-morpholinylmethyl)phenyl)-, methanesulfonate (1:1) |
InChI |
InChI=1S/C26H31N3O5.CH4O3S/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4) |
InChI-Schlüssel |
ZMAQNODASNQSRR-UHFFFAOYSA-N |
SMILES |
O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Luminespib mesylate anhydrous |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


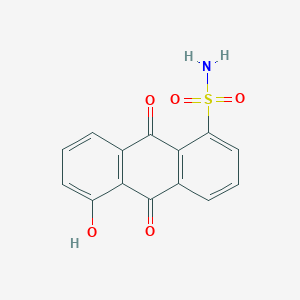
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
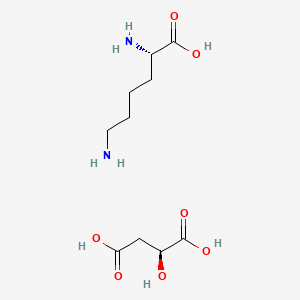
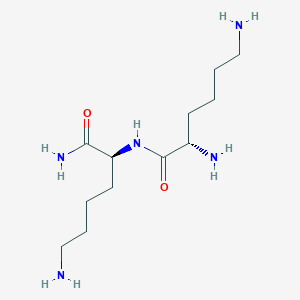
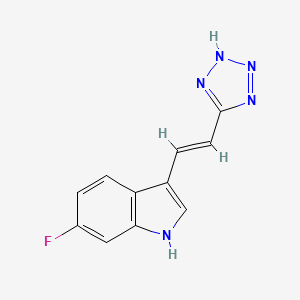
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
